Methyl-pyrrolidin-2-ylmethyl-amine

Description

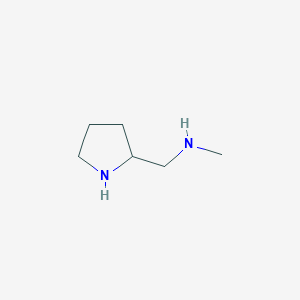

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-pyrrolidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-5-6-3-2-4-8-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRAIQDUWJODKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338676 | |

| Record name | 2-Pyrrolidinemethanamine, N-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129263-70-3 | |

| Record name | 2-Pyrrolidinemethanamine, N-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-methylpyrrolidin-2-yl)methanamine synthesis pathways

An In-Depth Technical Guide to the Synthesis of (1-methylpyrrolidin-2-yl)methanamine

Introduction

(1-methylpyrrolidin-2-yl)methanamine, particularly its (S)-enantiomer (CAS 66411-54-9), is a pivotal chiral building block in modern medicinal chemistry.[1][2] Its structure, featuring a methylated pyrrolidine ring with a primary aminomethyl substituent at the C2 position, provides a versatile scaffold for the development of pharmacologically active agents. The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and constrain molecular conformation.[3] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal synthetic pathways to this valuable intermediate, focusing on the underlying chemical logic, step-by-step protocols, and a comparative analysis of the methodologies.

The synthesis of (1-methylpyrrolidin-2-yl)methanamine can be approached from several distinct strategic standpoints, primarily dictated by the choice of starting material and the desired stereochemical outcome. The most common strategies include:

-

Chiral Pool Synthesis: Leveraging readily available, enantiopure starting materials like L-proline to ensure absolute stereochemical control throughout the synthesis.

-

Functional Group Interconversion: Modifying existing pyrrolidine rings, such as through the reduction of amides or nitriles.

-

Late-Stage N-Alkylation: Introducing the N-methyl group in the final steps of the synthesis onto a pre-formed (pyrrolidin-2-yl)methanamine core.

This document will dissect these key pathways, offering field-proven insights into experimental choices and providing a robust framework for practical application.

Pathway 1: Synthesis from L-Proline via Amide Reduction

This pathway is a cornerstone for producing enantiopure (S)-(1-methylpyrrolidin-2-yl)methanamine, as it begins with the naturally occurring and inexpensive amino acid, L-proline. The strategy relies on a sequence of N-methylation, conversion of the carboxylic acid to a primary amide, and subsequent reduction.

Causality and Strategic Choices

The logic of this pathway is rooted in preserving the inherent stereochemistry of the starting material.

-

N-Methylation: The initial methylation of proline's secondary amine is crucial. While this can be achieved through various methods, reductive amination with formaldehyde is a common and efficient approach.

-

Amide Formation: The conversion of the carboxylic acid of N-methylproline to N-methylprolinamide is a standard peptide chemistry transformation. The choice of coupling agents (e.g., DCC, EDC) or conversion to an acid chloride followed by amination with ammonia allows for high-yield synthesis of the amide intermediate.

-

Amide Reduction: The final step involves the reduction of the primary amide to a primary amine. This transformation requires a potent reducing agent, as amides are relatively stable functional groups. Lithium aluminum hydride (LiAlH4) is the classic and most effective reagent for this purpose, capable of completely reducing the carbonyl group without affecting the pyrrolidine ring.

Experimental Workflow and Diagram

The overall transformation follows a logical progression from a common chiral starting material to the final target molecule.

Caption: Synthesis of the target amine from L-proline.

Detailed Experimental Protocol: Amide Reduction

This protocol is a representative example for the amide reduction step.

-

Setup: A dry 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen.

-

Reagent Addition: The flask is charged with a suspension of Lithium Aluminum Hydride (LiAlH4) (e.g., 1.2 equivalents) in anhydrous tetrahydrofuran (THF) (e.g., 200 mL) and cooled to 0°C in an ice bath.

-

Substrate Addition: A solution of N-methyl-L-prolinamide (1.0 equivalent) in 150 mL of anhydrous THF is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The flask is cooled back to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH4 used. This procedure (Fieser workup) is critical for safely neutralizing excess hydride and precipitating aluminum salts into a granular, easily filterable form.

-

Workup and Isolation: The resulting white precipitate is filtered off and washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to afford (S)-(1-methylpyrrolidin-2-yl)methanamine as a colorless liquid.

Pathway 2: Reductive Alkylation of (Pyrrolidin-2-yl)methanamine

This pathway is an efficient final-step methylation, assuming the precursor, (pyrrolidin-2-yl)methanamine, is commercially available or synthesized separately. The core of this method is a reductive amination reaction, a robust and widely used transformation in organic synthesis.[4]

Causality and Strategic Choices

-

Reagent Selection: The N-methylation is most commonly achieved using formaldehyde as the one-carbon source. Formaldehyde reacts with the secondary amine of the pyrrolidine ring to form an intermediate iminium ion.

-

Reducing Agent: A selective reducing agent is required to reduce the iminium ion in the presence of the remaining formaldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are ideal for this purpose because they are mild enough not to reduce the aldehyde but are highly effective at reducing the protonated imine (iminium ion).[5] The choice between them often depends on pH control and reaction conditions; NaBH(OAc)3 can often be used without the strict pH control required for NaBH3CN.

Experimental Workflow and Diagram

This pathway represents a convergent approach, where the complex pyrrolidine core is prepared first and methylated in the final step.

Caption: Reductive alkylation workflow.

Detailed Experimental Protocol: Reductive Amination

-

Setup: To a solution of (pyrrolidin-2-yl)methanamine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add aqueous formaldehyde (1.1 equivalents, ~37% solution).

-

pH Adjustment (if using NaBH3CN): Add glacial acetic acid to adjust the pH of the mixture to approximately 6.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise over 15-20 minutes. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Reaction: Stir the mixture at room temperature for 2-12 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir vigorously until gas evolution ceases.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by distillation or column chromatography.

Pathway 3: Synthesis via Catalytic Hydrogenation of N-Methylsuccinimide Derivatives

An alternative industrial approach involves the catalytic hydrogenation of N-methylsuccinimide or its derivatives. This method is attractive for its potential scalability and avoidance of stoichiometric metal hydride reagents. The direct hydrogenation of N-methyl-2-pyrrolidone (NMP) to N-methylpyrrolidine is also a related and feasible transformation.[6]

Causality and Strategic Choices

-

Starting Material: N-methylsuccinimide is readily prepared from succinic anhydride and methylamine.

-

Catalysis: The key challenge is the selective reduction of one or both amide carbonyl groups. Heterogeneous catalysts are preferred for ease of separation. Rhodium and Ruthenium catalysts have shown efficacy in the hydrogenation of N-heterocycles.[7] Bimetallic catalysts, such as Pt/V supported on hydroxyapatite, have been developed for the efficient hydrogenation of NMP to N-methylpyrrolidine, demonstrating high yield and stability in continuous flow processes.[6]

-

Reaction Conditions: These reactions typically require elevated temperatures and high pressures of hydrogen gas to achieve good conversion rates. The choice of solvent can also significantly influence catalyst activity and selectivity.

Experimental Workflow and Diagram

This pathway highlights a strategy based on ring reduction, suitable for large-scale synthesis where stereochemistry is not a primary concern or is introduced in a subsequent resolution step.

Caption: Synthesis of the core ring via hydrogenation. Note: This pathway yields the parent ring, not the final target amine directly. Subsequent functionalization at C2 would be required.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthesis route depends heavily on the specific requirements of the project, including scale, cost, and the need for stereochemical purity.

| Feature | Pathway 1 (from L-Proline) | Pathway 2 (Reductive Alkylation) | Pathway 3 (Hydrogenation) |

| Stereocontrol | Excellent (inherent from starting material) | Depends on precursor synthesis | Racemic product (requires resolution) |

| Starting Material | L-Proline (inexpensive, chiral) | (Pyrrolidin-2-yl)methanamine | N-Methylsuccinimide (inexpensive) |

| Number of Steps | 3-4 steps | 1 step (from precursor) | 2+ steps (plus functionalization) |

| Key Reagents | LiAlH4 (hazardous, pyrophoric) | NaBH(OAc)3 (mild, stable) | H₂ gas, Heterogeneous catalysts |

| Scalability | Moderate; limited by LiAlH4 handling | Excellent | Excellent; suitable for flow chemistry |

| Ideal Application | Lab-scale synthesis of enantiopure material | Rapid synthesis when precursor is available | Large-scale industrial production of the racemic core |

Conclusion

The synthesis of (1-methylpyrrolidin-2-yl)methanamine can be accomplished through several robust and well-documented chemical pathways. The choice of method represents a critical strategic decision for any research or development program.

-

For applications demanding high enantiomeric purity on a laboratory or pilot scale, the route starting from L-proline is often the most logical choice, providing direct access to the desired (S)-enantiomer.

-

When the unmethylated precursor is readily accessible, late-stage reductive alkylation offers the most direct and efficient route to the final product.

-

For large-scale industrial manufacturing where a racemic product is acceptable or can be resolved, catalytic hydrogenation routes offer significant advantages in terms of cost, safety, and amenability to continuous processing.

A thorough understanding of the causality behind each transformation—from the choice of reducing agent to the selection of a catalyst—empowers the scientist to troubleshoot, optimize, and adapt these methodologies to meet the unique challenges of their specific synthetic goals.

References

- Reductive Amination of Levulinates.

- How to synthesis N-Methyl-2-pyrrolidone.ChemicalBook.

- (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9.BIOSYNCE.

- Reductive Amin

- Preparation of N-methyl-2-pyrrolidone (NMP).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.

- N-Methyl-2-pyrrolidone.Wikipedia.

- Process for the preparation of N-methyl-2-pyrrolidone (NMP).

- Mayr's Database Of Reactivity Parameters: Molecule(S)-pyrrolidin-2-ylmethanamine.

- Synthesis of N-BOC amines by various routes.

- Synthesis of substituted pyrrolidines.DiVA portal.

- One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst.Green Chemistry (RSC Publishing).

- Synthesis of unique pyrrolidines for drug discovery.Enamine.

- Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.

- Production of 5-methyl-N-(methyl aryl)-2-pyrrolidone...by reductive amination of levulinic acid esters.

- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl

- Rhodium-catalysed hydrogenation of 1-methylpyrrole (MP) to 1-methylpyrrolidine (MPD) under non-acidic conditions.

- Synthesis of L-Pro1.The Royal Society of Chemistry.

- L-Proline, 2-methyl.Organic Syntheses.

- Solvent-free continuous flow hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine catalyzed by bimetallic Pt/V on HAP.Catalysis Science & Technology (RSC Publishing).

- 66411-54-9|(S)-(1-Methylpyrrolidin-2-yl)methanamine.BLDpharm.

- Hydrogenation of Succinimide to 2- Pyrrolidone Over Solid Catalysts.

- Method for preparation of alpha-methyl-l-proline.

Sources

- 1. biosynce.com [biosynce.com]

- 2. 66411-54-9|(S)-(1-Methylpyrrolidin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Solvent-free continuous flow hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine catalyzed by bimetallic Pt/V on HAP - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Applications of Substituted 2-Aminomethylpyrrolidines

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, widely utilized by researchers to develop novel therapeutics for a range of human diseases.[1] Its significance is rooted in its three-dimensional structure, which allows for a thorough exploration of pharmacophore space, and its contribution to the stereochemistry of a molecule.[1] This guide focuses on the chemical properties of 2-aminomethylpyrrolidine derivatives, specifically close analogs of 2-Aminomethyl-1-methylpyrrolidine, a compound for which public domain data is limited. We will primarily examine the properties of 2-(Aminomethyl)-1-ethylpyrrolidine and 2-(2-Aminoethyl)-1-methylpyrrolidine , which serve as critical building blocks and versatile intermediates in pharmaceutical and chemical research.[2]

These compounds, featuring both a nucleophilic primary amine and a tertiary amine within a chiral structure, are instrumental in the synthesis of complex molecules.[3][4] Their unique architecture is particularly valuable in the development of agents targeting the central nervous system (CNS) and in asymmetric synthesis.[2][3] This document will provide a comprehensive overview of their synthesis, spectroscopic characteristics, reactivity, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of these pyrrolidine derivatives are crucial for their application in synthesis and research. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value for 2-(Aminomethyl)-1-ethylpyrrolidine | Value for 2-(2-Aminoethyl)-1-methylpyrrolidine |

| Molecular Formula | C₇H₁₆N₂ | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol [5][6] | 128.22 g/mol [2] |

| CAS Number | 26116-12-1[5][7][8] | 51387-90-7[2] |

| Appearance | Colorless to clear yellow liquid[9][10] | Liquid[2] |

| Density | 0.884 g/mL at 25 °C[5][7] | 0.885 g/mL at 25 °C[2] |

| Boiling Point | 58-60 °C at 16 mmHg[5][7][11] | Not specified |

| Refractive Index | n20/D 1.4670[5][7] | n20/D 1.4684[2] |

| Flash Point | 56 °C (132.8 °F) - closed cup[5][10] | Not specified |

| Solubility | Miscible with water | Not specified |

| XLogP3 | 0.2[6][9] | Not specified |

Synthesis and Manufacturing

The synthesis of substituted 2-aminomethylpyrrolidines is well-documented, particularly in patent literature, reflecting their importance as pharmaceutical intermediates.[12] A prevalent and economical method involves the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine.[11]

General Synthesis Workflow: Electrolytic Reduction

A common synthetic pathway starts from a substituted 2-nitromethylenepyrrolidine precursor. The workflow involves the reduction of the nitro group to a primary amine.

Caption: General workflow for the synthesis of 2-Aminomethyl-1-alkylpyrrolidines.

Detailed Experimental Protocol: Synthesis of 2-Aminomethyl-1-ethylpyrrolidine

This protocol is adapted from established patent literature describing an electrolytic reduction method.[11][13]

-

Apparatus Setup : An electrolytic apparatus is assembled using a glass beaker with a porous unglazed cylinder inserted. A copper plate serves as the cathode and a palladium plate as the anode.[13]

-

Electrolyte Preparation : The anode chamber is filled with a saturated aqueous sodium carbonate solution. The cathode chamber is filled with a 2N aqueous sodium carbonate solution and methanol.[13]

-

Pre-Electrolysis : Pre-electrolysis is conducted for several minutes while passing carbon dioxide through the catholyte solution.[13]

-

Reduction : 1-ethyl-2-nitromethylenepyrrolidine powder is added to the cathode chamber. A current of 1 ampere is applied for approximately 2.5 hours with stirring, maintaining a temperature of 20-23°C. Carbon dioxide is continuously passed through the solution.[11][13]

-

Work-up :

-

Upon completion, the catholyte solution is acidified with dilute sulfuric or hydrochloric acid.[11]

-

Methanol is distilled off under reduced pressure.[11]

-

The remaining residue is made strongly basic with a dilute aqueous sodium hydroxide solution.[11]

-

The product is extracted with ether.[11]

-

The combined ether extracts are dried over anhydrous magnesium sulfate or potassium carbonate.[11]

-

-

Purification : The ether is distilled off, and the final oily product, 2-aminomethyl-1-ethylpyrrolidine, is obtained by distillation under reduced pressure, yielding a high-purity product (typically >90%).[11][12]

Spectroscopic Analysis for Structural Elucidation

Accurate structural confirmation is paramount in research and drug development. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for validating the identity and purity of 2-aminomethylpyrrolidine derivatives.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[15]

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| ~2.5-3.5 ppm : Protons on carbons adjacent to amines. | ~55-65 ppm : Pyrrolidine ring carbons bonded to nitrogen. |

| ~1.5-2.0 ppm : Other pyrrolidine ring protons. | ~45-55 ppm : Methylene carbon of the aminomethyl group. |

| ~1.0-1.2 ppm : Methyl protons of the N-ethyl group. | ~20-30 ppm : Other pyrrolidine ring carbons. |

| ~2.4-2.8 ppm : Methylene protons of the N-ethyl group. | ~10-15 ppm : Methyl carbon of the N-ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[14]

-

N-H Stretching : The primary amine (NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹. The presence of two peaks is due to symmetric and asymmetric stretching modes.[16]

-

C-H Stretching : Aliphatic C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ region.[17]

-

N-H Bending : A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.

-

C-N Stretching : These vibrations typically appear in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-(Aminomethyl)-1-ethylpyrrolidine (C₇H₁₆N₂), the expected exact mass is 128.1313.[6] The fragmentation pattern would likely involve cleavage at the C-C bond adjacent to the pyrrolidine ring or loss of the ethyl group.

Protocol for Spectroscopic Analysis

-

Sample Preparation :

-

NMR : Dissolve 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.[15] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[14]

-

IR (ATR) : As the compound is a liquid, place a small drop of the neat sample directly onto the Attenuated Total Reflectance (ATR) crystal.[14][15]

-

-

Data Acquisition :

-

NMR : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire both ¹H and ¹³C spectra using standard pulse sequences.[14]

-

IR : Use a Fourier Transform Infrared (FTIR) spectrometer. Collect a background spectrum first, then the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[14]

-

-

Data Analysis : Process the raw data (Fourier transform, phase correction, baseline correction) and integrate peaks. Compare the resulting spectra with expected values and reference data to confirm the structure.

Reactivity and Applications in Drug Development

The dual amine functionality of 2-aminomethylpyrrolidines makes them highly versatile building blocks. The primary amine can readily undergo reactions like amide bond formation or sulfonamide synthesis, while the tertiary pyrrolidine nitrogen can act as a base or a nucleophile.[18]

Key Reactions

-

Amide and Sulfonamide Formation : The primary aminomethyl group can be easily derivatized by reacting with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.[18] This is a common strategy for building more complex drug molecules.

-

Asymmetric Synthesis : The inherent chirality of these molecules makes them valuable as chiral auxiliaries or as core components in the synthesis of enantiomerically pure drugs, ensuring optimal efficacy and safety profiles.[3][19]

Therapeutic Applications

Derivatives of 2-aminomethylpyrrolidines are crucial precursors for a wide range of therapeutically significant molecules.[3]

-

Antipsychotic Medications : These compounds are key intermediates in the synthesis of selective dopamine D2 receptor ligands, which are vital for treating conditions like schizophrenia.[3]

-

Antimalarial Agents : Certain derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria, highlighting their potential in addressing global health challenges.[3]

-

Histamine H3 Receptor Inverse Agonists : Optimization of related aminomethyl ketone diamines has led to molecules with high affinity for the human H3 receptor, demonstrating potential for treating sleep disorders.[20]

Hypothetical Signaling Pathway Modulation

Given their use as building blocks for CNS-active drugs, it is plausible that derivatives of these compounds could modulate various neurotransmitter systems.[2] The diagram below illustrates a hypothetical pathway that a pyrrolidine-based agent might influence. This is a speculative representation and requires experimental validation. [2]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(氨甲基)-1-乙基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. CA1090285A - Process for producing 2-aminomethyl-1- ethylpyrrolidine - Google Patents [patents.google.com]

- 12. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-Boc-2-(aminomethyl)pyrrolidine: A Senior Application Scientist's In-Depth Guide to a Cornerstone Chiral Building Block

Abstract

(S)-1-Boc-2-(aminomethyl)pyrrolidine, a chiral pyrrolidine derivative, has solidified its position as a pivotal building block in modern medicinal chemistry and asymmetric synthesis.[1] Its unique bifunctional nature, possessing a sterically defined pyrrolidine core and a reactive primary amine, all under the protection of a tert-butyloxycarbonyl (Boc) group, renders it an exceptionally versatile scaffold. This guide provides an in-depth technical exploration of this compound, from its synthesis and physicochemical properties to its critical applications in drug discovery and catalysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's potential in creating complex, stereochemically defined therapeutics and catalysts.

The Strategic Imperative for Chiral Building Blocks in Drug Discovery

The vast majority of biological targets, such as proteins and nucleic acids, are inherently chiral, leading to a high degree of stereoselectivity in their interactions with small molecules.[2][3] This fundamental principle underscores the critical importance of chirality in drug design. The use of single-enantiomer drugs has seen a dramatic increase, driven by the need for improved efficacy and safety profiles.[4][5] Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2] For instance, one enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.[6]

Chiral building blocks are optically pure compounds that serve as foundational synthons for the construction of complex chiral molecules, streamlining the development of single-enantiomer drugs.[2][6] They offer a more efficient and predictable route to the target molecule compared to methods like chiral resolution of racemates or de novo asymmetric synthesis from achiral precursors.[3][4] (S)-1-Boc-2-(aminomethyl)pyrrolidine stands out in this class due to its pre-defined stereocenter and orthogonally protected functional groups, which allow for sequential and controlled chemical modifications.

Physicochemical and Structural Characteristics

(S)-1-Boc-2-(aminomethyl)pyrrolidine, also known as tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate, is typically a colorless to light yellow liquid or a solid at room temperature, depending on its purity.[1] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][7][8] |

| Molecular Weight | 200.28 g/mol | [1][7][8] |

| CAS Number | 119020-01-8 | [1][7][8] |

| Appearance | Colorless to light yellow liquid/solid | [1] |

| Boiling Point | 98-112 °C / 1 mmHg | [7][9] |

| Density | ~1.044 g/cm³ (Predicted) | [9][10] |

| Optical Purity | ≥97.5% enantiomeric excess (GC) | [1][8] |

| Storage Temperature | 2-8 °C | [1][7][8] |

The Boc protecting group on the pyrrolidine nitrogen serves a crucial role. It deactivates the secondary amine, preventing its participation in undesired side reactions, while the exocyclic primary amine remains available for a wide range of chemical transformations. This protecting group can be readily removed under acidic conditions, a common and mild deprotection strategy in multi-step synthesis.

Stereoselective Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine

The most prevalent and reliable synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine begins with the chiral pool starting material, L-proline or its derivatives like (S)-prolinol.[1][11] This ensures the stereochemical integrity of the final product. A representative synthetic workflow is outlined below.

Caption: Figure 1: Representative Synthetic Pathway. A common route from N-Boc-L-proline.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established literature methods.[12]

Step 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol

-

Dissolve N-Boc-L-proline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or another suitable reducing agent.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction at 0 °C by the slow addition of methanol or water.

-

Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, filter, and concentrate under reduced pressure to obtain crude N-Boc-L-prolinol.

Step 2: Mesylation of N-Boc-L-prolinol

-

Dissolve the crude N-Boc-L-prolinol in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylamine (Et₃N) or another suitable non-nucleophilic base.

-

Slowly add methanesulfonyl chloride (MsCl).

-

Stir the reaction at 0 °C until completion (monitor by TLC).

-

Perform an aqueous work-up to remove the triethylamine hydrochloride salt.

-

Dry the organic layer, filter, and concentrate to yield the crude mesylate.

Step 3: Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine

-

Dissolve the crude mesylate in dimethylformamide (DMF).

-

Add sodium azide (NaN₃).

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC).

Step 4: Reduction of the Azide to the Primary Amine

-

Dissolve the crude azide in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until completion (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-Boc-2-(aminomethyl)pyrrolidine.

-

Purify the crude product by column chromatography on silica gel.[12]

Troubleshooting Common Synthetic Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Step 1 (Reduction) | Incomplete reaction; side reactions; product loss during work-up. | Ensure sufficient excess of reducing agent and adequate reaction time. Maintain low temperature. Perform multiple extractions during work-up and consider salting out the aqueous layer.[12] |

| Difficulties in Step 2 (Mesylation) | Degradation of the mesylate. | Use the crude mesylate immediately in the next step as it can be unstable. Ensure anhydrous conditions. |

| Incomplete azide displacement (Step 3) | Insufficient temperature or reaction time. | Ensure the reaction is heated appropriately and monitor by TLC until the starting mesylate is consumed. |

| Final product streaking on TLC | The basic nature of the amine. | Add a small amount of triethylamine or ammonium hydroxide to the chromatography eluent to improve peak shape.[12] |

Applications in Medicinal Chemistry and Asymmetric Synthesis

The utility of (S)-1-Boc-2-(aminomethyl)pyrrolidine spans from being a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) to serving as a precursor for highly effective chiral catalysts.[7][13]

Intermediate in Pharmaceutical Synthesis

The pyrrolidine motif is a privileged scaffold found in numerous FDA-approved drugs.[14] (S)-1-Boc-2-(aminomethyl)pyrrolidine provides a stereochemically defined entry point for the synthesis of these complex molecules.

Vildagliptin Synthesis: While some synthetic routes to the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin start from L-proline or its derivatives, the key intermediate is often (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[15][16] The synthesis of vildagliptin involves the coupling of this key intermediate with 3-amino-1-adamantanol.[17][18] Although (S)-1-Boc-2-(aminomethyl)pyrrolidine is not directly used in the most common routes to vildagliptin, its structural similarity and derivation from the same chiral pool highlight the importance of such pyrrolidine-based building blocks in drug synthesis.[11]

Other Pharmaceutical Applications: This building block is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[7] It is also used to synthesize imidazo[1,2-b]pyridazine derivatives as potent IKKβ inhibitors and carborane derivatives as potential D₂ receptor antagonists.[8][19]

Precursor to Chiral Organocatalysts

A significant application of (S)-1-Boc-2-(aminomethyl)pyrrolidine is in the synthesis of more complex chiral organocatalysts and ligands.[13][20] The inherent chirality of the pyrrolidine ring is transferred to the catalyst, enabling high stereoselectivity in various chemical transformations.[21][22]

Caption: Figure 2: Derivatization into Chiral Catalysts. Versatility in catalyst synthesis.

Bifunctional Thiourea Organocatalysts: These catalysts, derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine, are powerful tools in asymmetric synthesis.[20] They operate through a dual activation mechanism: the thiourea moiety activates the electrophile via hydrogen bonding, while the amine group (after Boc deprotection) activates the nucleophile.[13] This dual activation leads to high efficiency and stereoselectivity in reactions like Michael additions.[20]

Prolinamide-based Organocatalysts: Coupling (S)-1-Boc-2-(aminomethyl)pyrrolidine with N-Boc-L-proline yields prolinamide structures that are effective organocatalysts for various asymmetric transformations.[20]

Chiral Ionic Liquids (CILs): The synthesis of CILs from this building block provides catalysts that also serve as environmentally benign reaction media, offering advantages in terms of recyclability.[20]

Protocol: Synthesis of a Pyrrolidine-based Organocatalyst

This protocol outlines the synthesis of a simple carbamate-based organocatalyst.[23]

-

Reaction Setup: To a stirred solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq.) in dry dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq.).

-

Addition of Chloroformate: Slowly add isobutyl chloroformate (1.1 eq.) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the Boc-protected carbamate.

-

Boc Deprotection: Dissolve the purified product in a 4M HCl solution in dioxane. Stir at room temperature for 4 hours. Concentrate the mixture, neutralize with aqueous sodium hydroxide, and extract with DCM. Dry the organic layer and concentrate to yield the final organocatalyst.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of (S)-1-Boc-2-(aminomethyl)pyrrolidine.[24]

| Analytical Technique | Parameter Measured | Key Performance Characteristics |

| Gas Chromatography (GC) | Chemical Purity, Enantiomeric Excess | High resolution for volatile compounds; may require derivatization for chiral analysis.[24] |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess, Chemical Purity | Direct separation of enantiomers with high accuracy and precision.[24] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Provides detailed information on molecular structure (¹H and ¹³C NMR).[24][25] |

| Mass Spectrometry (MS) | Molecular Weight, Structural Information | Confirms molecular weight and provides fragmentation patterns for structural elucidation.[24] |

Expected ¹H NMR Spectral Features:

-

A singlet around 1.4 ppm corresponding to the nine protons of the tert-butoxycarbonyl (Boc) group.

-

Multiplets for the pyrrolidine ring protons.

-

Signals for the aminomethyl (-CH₂-NH₂) group protons.[24]

Conclusion

(S)-1-Boc-2-(aminomethyl)pyrrolidine is a testament to the power of chiral building blocks in modern organic synthesis and drug discovery. Its well-defined stereochemistry, coupled with its versatile and orthogonally protected functional groups, provides an efficient and reliable pathway to complex chiral molecules. From its foundational role in the synthesis of novel therapeutics to its application in crafting sophisticated asymmetric catalysts, this compound continues to be an indispensable tool for chemists. The protocols and insights provided in this guide aim to empower researchers to fully exploit the potential of this cornerstone chiral building block in their scientific endeavors.

References

- (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery. Benchchem. [URL: https://www.benchchem.com/technical-center/s-1-boc-2-aminomethyl-pyrrolidine-a-comprehensive-technical-guide-for-drug-discovery]

- Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem. [URL: https://www.aifchem.com/blog/chiral-molecular-building-blocks-in-modern-drug-discovery/]

- Synthesis of chiral building blocks for use in drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15157291/]

- How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem. [URL: https://www.aifchem.com/blog/how-chiral-building-blocks-drive-advances-in-drug-discovery/]

- Synthesis of Chiral Catalysts from (S)-1-Boc-2-(aminomethyl)pyrrolidine: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.

- Chiral Building Blocks Selection. Enamine. [URL: https://enamine.net/building-blocks/chiral-building-blocks]

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7149950/]

- Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. Benchchem. [URL: https://www.benchchem.com/technical-center/navigating-the-synthesis-of-s-1-boc-2-aminomethyl-pyrrolidine-a-z-troubleshooting-guide]

- Chiral Pyrrolidine Derivatives as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. J-Stage. [URL: https://www.jstage.jst.go.jp/article/bpb1993/19/6/19_6_858/_article]

- Application Notes: (S)-1-Boc-2-(aminomethyl)pyrrolidine in Asymmetric Synthesis. Benchchem. [URL: https://www.benchchem.com/technical-center/application-notes-s-1-boc-2-aminomethyl-pyrrolidine-in-asymmetric-synthesis]

- Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8005691/]

- (S)-1-N-Boc-2-(aminomethyl)pyrrolidine. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0778640_EN.htm]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7905]

- (S)-2-(Aminomethyl)-1-Boc-pyrrolidine. Chem-Impex. [URL: https://www.chemimpex.com/products/03757]

- (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/649635]

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8523820/]

- (S)-2-(Aminomethyl)-1-Boc-pyrrolidine. African Rock Art. [URL: https://african-rock-art.com/products/s-2-aminomethyl-1-boc-pyrrolidine]

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. ResearchGate. [URL: https://www.researchgate.net/publication/349313207_Chiral_pyrrolidines_via_an_enantioselective_Hofmann-Loffler-Freytag_reaction]

- (S)-1-N-Boc-2-(aminomethyl)pyrrolidine. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0778640.htm]

- (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/ES/es/product/aldrich/649635]

- (S)-2-(Aminomethyl)-1-Boc-pyrrolidine. african-rock-art.com. [URL: https://african-rock-art.com/products/s-2-aminomethyl-1-boc-pyrrolidine?variant=45558197715263]

- A Comparative Guide to the Analytical Characterization of (S)-1-Boc-2-(aminomethyl)pyrrolidine. Benchchem. [URL: https://www.benchchem.com/technical-center/a-comparative-guide-to-the-analytical-characterization-of-s-1-boc-2-aminomethyl-pyrrolidine]

- The Role of (S)-3-Acetyl-1-Boc-pyrrolidine in Vildagliptin Intermediate Synthesis: A Review of Available Literature. Benchchem. [URL: https://www.benchchem.

- Application Notes and Protocols for (S)-1-Boc-2-(aminomethyl)pyrrolidine in Chiral Catalysis. Benchchem. [URL: https://www.benchchem.

- A concise and efficient synthesis of vildagliptin. University of Eastern Piedmont. [URL: https://iris.uniupo.it/handle/11298/967123]

- Certificate of Analysis. MedchemExpress.com. [URL: https://www.medchemexpress.com/coa/HY-40102.html]

- tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0382]

- Synthetic process of vildagliptin. Google Patents. [URL: https://patents.google.

- A facile method to synthesize vildagliptin. ResearchGate. [URL: https://www.researchgate.net/publication/282333678_A_facile_method_to_synthesize_vildagliptin]

- N-Boc-pyrrolidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Boc-pyrrolidine]

- S-2-(BOC-AMINOMETHYL)PYRROLIDINE-HCl(1070968-08-9) 1H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_1070968-08-9_1HNMR.htm]

- N-Methylation of Boc amino acids. Lokey Lab Protocols - Wikidot. [URL: http://lokey-lab-protocols.wikidot.

- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151608/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (S)-(氨甲基)-1-BOC-吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (S)-1-N-Boc-2-(aminomethyl)pyrrolidine | 119020-01-8 [amp.chemicalbook.com]

- 10. (S)-1-N-Boc-2-(aminomethyl)pyrrolidine | 119020-01-8 [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. research.uniupo.it [research.uniupo.it]

- 18. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 19. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97 119020-01-8 [sigmaaldrich.com]

- 20. benchchem.com [benchchem.com]

- 21. Chiral Pyrrolidine Derivatives as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes [jstage.jst.go.jp]

- 22. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. S-2-(BOC-AMINOMETHYL)PYRROLIDINE-HCl(1070968-08-9) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Characterization of 1-Methyl-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 1-Methyl-2-(aminomethyl)pyrrolidine, a key chiral building block in pharmaceutical and materials science. In the absence of a complete, publicly available experimental dataset, this document leverages high-quality predicted spectroscopic data, contextualized with experimental findings for structurally analogous compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth analysis of predicted Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of such spectra, ensuring a self-validating framework for experimental replication and interpretation.

Introduction: The Structural Significance of 1-Methyl-2-(aminomethyl)pyrrolidine

1-Methyl-2-(aminomethyl)pyrrolidine is a chiral diamine featuring a pyrrolidine ring, a tertiary amine within the ring, and a primary amine in the side chain. This unique combination of structural motifs makes it a valuable synthon in the development of novel therapeutic agents and specialized polymers. The precise arrangement of its functional groups and stereochemistry necessitates unambiguous structural confirmation, for which a multi-faceted spectroscopic approach is indispensable.

This guide delves into the core spectroscopic techniques required for the comprehensive characterization of 1-Methyl-2-(aminomethyl)pyrrolidine. By examining the predicted spectral data, we can anticipate the key features that confirm its molecular architecture. This predictive approach, supported by established principles of spectroscopy and data from related molecules, provides a robust framework for researchers working with this compound.

Infrared (IR) Spectroscopy: Unveiling the Functional Landscape

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a distinct fingerprint of the functional groups present.

Theoretical Underpinnings

The IR spectrum of 1-Methyl-2-(aminomethyl)pyrrolidine is expected to be dominated by absorptions corresponding to N-H and C-H stretching and bending vibrations. The primary amine will exhibit characteristic symmetric and asymmetric stretches, while the aliphatic C-H bonds of the pyrrolidine ring and methyl group will also produce strong signals.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A robust and straightforward method for acquiring the IR spectrum of liquid samples like 1-Methyl-2-(aminomethyl)pyrrolidine is ATR-FTIR.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric H₂O and CO₂.

-

Sample Application: Place a single drop of 1-Methyl-2-(aminomethyl)pyrrolidine onto the center of the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 for a good signal-to-noise ratio.

-

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Predicted IR Data and Interpretation

The following table summarizes the predicted key IR absorption bands for 1-Methyl-2-(aminomethyl)pyrrolidine.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Interpretation |

| Primary Amine (R-CH₂NH₂) | N-H Asymmetric Stretch | ~3380 | The presence of two bands in this region is characteristic of a primary amine. |

| N-H Symmetric Stretch | ~3300 | ||

| N-H Scissoring (bend) | ~1620 | Confirms the presence of the -NH₂ group. | |

| Aliphatic C-H | C-H Stretch | 2960-2850 | Strong absorptions from the CH₂ and CH₃ groups in the pyrrolidine ring and N-methyl group. |

| CH₂ Scissoring (bend) | ~1460 | ||

| C-N | C-N Stretch | 1200-1020 | Indicates the presence of both tertiary and primary amine C-N bonds. |

The presence of the N-H stretching bands is a critical diagnostic tool for confirming the primary amine functionality. The strong C-H stretching and bending vibrations confirm the aliphatic nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-2-(aminomethyl)pyrrolidine in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR processing software.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum provides a detailed map of the proton environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyrrolidine Ring CH (C2) | ~2.9 - 3.1 | Multiplet | 1H |

| Aminomethyl CH₂ | ~2.6 - 2.8 | Multiplet | 2H |

| Pyrrolidine Ring CH₂ (C5) | ~2.4 - 2.6 | Multiplet | 2H |

| N-Methyl CH₃ | ~2.3 | Singlet | 3H |

| Pyrrolidine Ring CH₂ (C3, C4) | ~1.6 - 1.9 | Multiplet | 4H |

| Amine NH₂ | ~1.5 (broad) | Singlet | 2H |

Causality Behind Predicted Shifts:

-

The methine proton at C2 is deshielded due to its proximity to two nitrogen atoms.

-

The aminomethyl protons are adjacent to the primary amine and the chiral center at C2, leading to a complex multiplet.

-

The protons on C5 are adjacent to the tertiary nitrogen, resulting in a downfield shift compared to the other ring methylenes.

-

The N-methyl group appears as a sharp singlet, a characteristic feature for such groups.

-

The protons on C3 and C4 are in a more shielded, aliphatic environment.

-

The amine protons are typically broad and their chemical shift is concentration and solvent dependent.

Visualization of ¹H NMR Assignments

Caption: Predicted ¹H NMR chemical shift correlations for 1-Methyl-2-(aminomethyl)pyrrolidine.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyrrolidine CH) | ~65 |

| C5 (Pyrrolidine CH₂) | ~57 |

| Aminomethyl CH₂ | ~46 |

| N-Methyl CH₃ | ~42 |

| C3 (Pyrrolidine CH₂) | ~29 |

| C4 (Pyrrolidine CH₂) | ~22 |

Causality Behind Predicted Shifts:

-

C2 is the most deshielded carbon due to its direct attachment to two nitrogen atoms.

-

C5 is also deshielded by the adjacent tertiary nitrogen.

-

The aminomethyl carbon is influenced by the primary amine and the pyrrolidine ring.

-

The N-methyl carbon has a characteristic chemical shift in this range.

-

C3 and C4 are in a more shielded aliphatic environment, with C4 being the most upfield.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum Data and Interpretation

The predicted mass spectrum of 1-Methyl-2-(aminomethyl)pyrrolidine would exhibit the following key features:

| m/z | Predicted Fragment | Interpretation |

| 114 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |

| 99 | [M - CH₃]⁺ | Loss of a methyl group. |

| 84 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl group, a characteristic fragmentation pathway. |

| 70 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine ring. |

| 57 | [C₃H₅N]⁺ | Further fragmentation of the pyrrolidine ring. |

The molecular ion peak at m/z 114 is the most critical piece of information, as it confirms the molecular formula (C₆H₁₄N₂). The fragment at m/z 84 , corresponding to the loss of the aminomethyl radical, is a highly diagnostic peak for this structure.

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for 1-Methyl-2-(aminomethyl)pyrrolidine in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive analysis of predicted IR, ¹H NMR, ¹³C NMR, and mass spectral data provides a detailed and self-consistent structural elucidation of 1-Methyl-2-(aminomethyl)pyrrolidine. The convergence of these techniques offers a high degree of confidence in the molecular structure:

-

IR spectroscopy confirms the presence of the primary amine and aliphatic C-H functionalities.

-

¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon and proton skeleton, confirming the connectivity of the methyl and aminomethyl groups to the pyrrolidine ring.

-

Mass spectrometry establishes the correct molecular weight and reveals characteristic fragmentation patterns that are diagnostic for the proposed structure.

This guide serves as a robust reference for the spectroscopic characterization of 1-Methyl-2-(aminomethyl)pyrrolidine. The provided protocols and data interpretations are grounded in established scientific principles and offer a reliable framework for researchers in the field.

References

-

PubChem: 1-Methylpyrrolidine. National Institutes of Health. This database contains experimental and predicted data for the 1-methylpyrrolidine core structure. URL: [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. This publication provides examples of NMR spectra for various substituted pyrrolidines. URL: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. This paper discusses the principles of NMR spectroscopy for amino acid derivatives. URL: [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. A comprehensive database for various types of spectra of organic compounds. URL: [Link]

Physical and chemical properties of C6H14N2 amine compound

An In-Depth Technical Guide to Key Isomers of C₆H₁₄N₂: Properties, Applications, and Experimental Considerations

Executive Summary

The molecular formula C₆H₁₄N₂ encompasses a diverse range of structural and stereoisomers, each possessing unique physical, chemical, and functional properties. This guide provides a detailed exploration of three industrially and scientifically significant isomers: the linear aliphatic diamine 1,6-Hexanediamine (HMDA) , the cycloaliphatic 1,2-Diaminocyclohexane (DACH) , and the bicyclic tertiary amine Triethylenediamine (TEDA) . By examining the causal relationships between their distinct molecular architectures and their applications—from polymer synthesis and asymmetric catalysis to pharmaceutical development—this document serves as a vital resource for researchers, scientists, and drug development professionals. We delve into their physicochemical properties, reactivity, established analytical protocols, and critical safety considerations, grounding all claims in authoritative references to ensure scientific integrity.

Introduction: The Structural and Functional Diversity of C₆H₁₄N₂

Isomerism is a fundamental concept in chemistry where compounds share the same molecular formula but differ in the arrangement of their atoms. For the formula C₆H₁₄N₂, this leads to a remarkable variety of compounds with profoundly different characteristics. The placement and connectivity of the two nitrogen atoms, along with the carbon skeleton's structure (linear, cyclic, or bicyclic), dictate properties such as basicity, nucleophilicity, steric hindrance, and the capacity to form polymers or coordinate with metals. This guide focuses on three exemplary isomers that highlight this diversity:

-

1,6-Hexanediamine (HMDA): A linear α,ω-diamine that is a cornerstone of the polymer industry.

-

1,2-Diaminocyclohexane (DACH): A cyclic diamine whose rigid structure and stereoisomers are pivotal in chiral synthesis and pharmaceuticals.[1][2]

-

Triethylenediamine (TEDA): A caged bicyclic amine, also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), renowned for its catalytic activity.[3]

Understanding the specific attributes of each isomer is crucial for leveraging its full potential in research and development.

The Workhorse of Polymers: 1,6-Hexanediamine (HMDA)

1,6-Hexanediamine, commonly known as hexamethylenediamine (HMDA), is a bifunctional primary amine that serves as a critical monomer in the chemical industry.[4] Its linear, flexible six-carbon chain is the key to its primary application.

Physical and Chemical Properties

HMDA is a white crystalline solid at room temperature with a characteristic amine odor, similar to piperidine.[4][5][6] It is highly soluble in water but less so in common organic solvents like ethanol and benzene.[5][6] Upon exposure to air, it readily absorbs moisture and carbon dioxide, forming insoluble carbonate salts.[6]

The two primary amine groups at the termini of the aliphatic chain are strong bases and can react with a variety of electrophiles.[6] This bifunctionality is the cornerstone of its utility in step-growth polymerization.

Table 1: Physical Properties of 1,6-Hexanediamine (HMDA)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆N₂ | [7][8] |

| Molar Mass | 116.21 g/mol | [4][7] |

| Appearance | White to yellowish crystalline solid | [4][5][9] |

| Melting Point | 38–45 °C | [4][5][7][9] |

| Boiling Point | 204–205 °C | [4][5][6][7] |

| Density | 0.84–0.89 g/cm³ at 25 °C | [4][5] |

| Flash Point | 81–93 °C | [4][5] |

| Solubility | Very soluble in water; soluble in ethanol.[5][7] | [5][7] |

Core Application: Synthesis of Polyamides

The most significant industrial application of HMDA is as a co-monomer with adipic acid for the production of Nylon 6,6.

Causality Behind Experimental Choice: The reaction between the two amine groups of HMDA and the two carboxylic acid groups of adipic acid forms strong, stable amide bonds. The six-carbon length of both monomers is crucial for the resulting polymer's properties, including high tensile strength, durability, and thermal stability. This makes Nylon 6,6 ideal for applications ranging from textiles and carpets to automotive parts and engineering plastics.

HMDA is also a precursor for the synthesis of hexamethylene diisocyanate (HDI), a monomer used in the production of polyurethanes.[4] Additionally, it serves as a cross-linking agent for epoxy resins.[4][7]

Safety and Handling

HMDA is a corrosive and moderately toxic compound.[7][10][11] Contact can cause severe skin burns and eye damage.[12][13] Inhalation may lead to respiratory irritation.[12][13] Due to its reactivity and corrosive nature, proper personal protective equipment (PPE), including gloves and goggles, is mandatory. It should be stored in tightly sealed containers in a cool, dry environment, away from acids and strong oxidizing agents.[7]

The Architect of Chirality: 1,2-Diaminocyclohexane (DACH)

1,2-Diaminocyclohexane (DACH) is a cycloaliphatic diamine notable for its stereoisomerism.[1] Its rigid cyclic backbone and the defined spatial relationship between the two amine groups make it an invaluable building block in asymmetric synthesis and coordination chemistry.

Stereoisomerism: The Key to Function

DACH exists as three stereoisomers: a cis (meso) isomer and a pair of trans enantiomers, (1R,2R) and (1S,2S).[1]

Figure 1: Stereoisomers of 1,2-Diaminocyclohexane (DACH).

The trans isomers are of particular importance because they possess C₂ symmetry. This property is highly desirable for the synthesis of chiral ligands used in asymmetric catalysis, as it reduces the number of possible transition states, often leading to higher enantioselectivity in chemical reactions. The enantiomers can be separated (resolved) from the racemic mixture by forming diastereomeric salts with a chiral acid, such as tartaric acid.[2]

Physical and Chemical Properties

The stereoisomers of DACH exhibit different physical properties. The commercial mixture is a colorless to yellow, corrosive liquid.[1] The amine groups are basic, and the molecule acts as a bidentate ligand, forming stable chelate complexes with transition metals.[14]

Table 2: Physical Properties of DACH Isomers

| Property | cis-1,2-DACH | trans-1,2-DACH (racemic) | Source(s) |

| Molar Mass | 114.19 g/mol | 114.19 g/mol | [1] |

| Appearance | Liquid | Colorless to pale yellow liquid | [1][14][15] |

| Melting Point | N/A | 14–15 °C | [2][14][15] |

| Boiling Point | 92-93 °C (18 mmHg) | 79–81 °C (15 mmHg) | [15][16] |

| Density | 0.952 g/mL at 25 °C | 0.951 g/mL at 25 °C | [14][16] |

Applications in Pharmaceuticals and Catalysis

The rigid, chiral scaffold of trans-DACH is fundamental to its use in modern chemistry.

-

Pharmaceuticals: The (1R,2R)-diaminocyclohexane isomer is a critical component of the platinum-based anticancer drug Oxaliplatin .[2][14]

-

Expert Insight: The DACH ligand in Oxaliplatin is not just a spectator. Its steric bulk and defined stereochemistry are believed to influence how the drug binds to DNA, helping it to overcome the resistance mechanisms that affect older platinum drugs like cisplatin.[17]

-

-

Asymmetric Catalysis: Ligands derived from enantiopure trans-DACH, such as salen-type ligands used in the Jacobsen epoxidation or the Trost ligand, are highly effective in catalyzing a wide range of stereoselective reactions.[2] These reactions are essential for the efficient synthesis of chiral molecules, which form the basis of many modern pharmaceuticals.

DACH is also used as an epoxy curing agent, particularly in applications like epoxy flooring where durability is required.[1]

The Catalyst Extraordinaire: Triethylenediamine (TEDA/DABCO)

Triethylenediamine (TEDA), systematically named 1,4-diazabicyclo[2.2.2]octane (DABCO), is a saturated bicyclic tertiary amine. Its unique cage-like structure results in high symmetry and sterically accessible nitrogen atoms, making it an exceptionally effective nucleophile and base.

Unique Structure and Properties

TEDA is a white crystalline solid that is highly hygroscopic (absorbs moisture from the air) and readily sublimes at room temperature.[3][18] It is very soluble in water and polar organic solvents.[3]

Structural Implication: Unlike linear tertiary amines, the bridgehead nitrogen atoms in TEDA are not sterically hindered. The ethyl bridges lock the molecule into a conformation where the lone pair of electrons on each nitrogen is fully exposed. This structural feature is the primary reason for its high nucleophilicity and catalytic activity.

Table 3: Physical Properties of Triethylenediamine (TEDA)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂ | [3] |

| Molar Mass | 112.17 g/mol | |

| Appearance | White crystalline solid | [3] |

| Melting Point | 156–162 °C | [3] |

| Boiling Point | 174 °C | [18] |

| Solubility | Soluble in water, alcohols, polar solvents | [3] |

Primary Role: Polyurethane Catalyst

TEDA's most significant industrial use is as a catalyst in the production of polyurethane (PU) foams.[3][19] It primarily catalyzes the "blowing" reaction (isocyanate reacting with water to produce CO₂ gas) and also promotes the "gelling" reaction (isocyanate reacting with polyol).

Figure 2: TEDA accelerates both the gel and blow reactions in polyurethane foam manufacturing.

Expert Insight: The choice of TEDA is critical for controlling the foam-forming process. Its high catalytic activity ensures a rapid and balanced reaction, leading to uniform cell structure and optimal physical properties in the final product, such as insulation, cushioning, and flexibility.[3]

Other Applications

Beyond PU foams, TEDA is a versatile compound used as:

-

A curing agent for epoxy resins.[19]

-

A reagent in organic synthesis, for example, in the Baylis-Hillman reaction.

-

An antioxidant and anti-fade reagent for dyes, particularly in fluorescence microscopy.

-

An impregnant in activated carbon filters for chemical and biological defense applications.

Experimental Characterization and Protocols

Distinguishing between C₆H₁₄N₂ isomers and verifying their purity requires a combination of analytical techniques. The choice of method depends on the specific properties of the isomer .

Spectroscopic and Chromatographic Analysis

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is invaluable for determining the carbon-hydrogen framework.

-

HMDA: Will show a simple spectrum consistent with a symmetric, linear alkane chain.[20]

-

DACH: The complexity and chemical shifts of the signals will differ significantly between the cis and trans isomers due to their different symmetries and the magnetic environments of the protons.

-

TEDA: Will display a single, sharp peak in both ¹H and ¹³C NMR spectra due to the high symmetry of the molecule (all protons and all carbons are chemically equivalent).

-

-

Infrared (IR) Spectroscopy: IR is used to identify functional groups. All three isomers will show N-H stretching bands (for primary amines HMDA and DACH) or C-N stretching bands. The fingerprint region will be unique for each isomer.[8]

-

Mass Spectrometry (MS): Provides the molecular weight (116.20 for HMDA, 114.19 for DACH, 112.17 for TEDA is incorrect, all isomers will have the same molecular weight based on their formula) and a unique fragmentation pattern that can be used for identification.[21]

-

Gas Chromatography (GC): Can be used to separate volatile isomers and determine purity.

Sources

- 1. 1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 2. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 3. hnsincere.com [hnsincere.com]

- 4. Hexamethylenediamine [chemeurope.com]

- 5. chembk.com [chembk.com]

- 6. Application of 1,6-Hexamethylenediamine_Chemicalbook [chemicalbook.com]

- 7. 1,6-Hexanediamine - High Purity Product at Attractive Prices [abchemicalindustries.com]

- 8. 1,6-Hexanediamine [webbook.nist.gov]

- 9. 120640010 [thermofisher.com]

- 10. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 11. Toxicity of hexamethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashland.com [ashland.com]

- 13. nj.gov [nj.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. (+/-)-trans-1,2-Diaminocyclohexane | 1121-22-8 [chemicalbook.com]

- 16. cis-1,2-Diaminocyclohexane | 1436-59-5 [chemicalbook.com]

- 17. 1,2-Diaminocyclohexane | C6H14N2 | CID 4610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Triethylenediamine (TEDA) - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 19. Triethylenediamine (TEDA): Essential Chemical in Modern Applications [sincerechemicals.com]

- 20. 1,6-HEXANEDIAMINE DIHYDROCHLORIDE(6055-52-3) 1H NMR [m.chemicalbook.com]

- 21. 1,6-Hexanediamine [webbook.nist.gov]

Role of pyrrolidine scaffold in organocatalysis

An In-Depth Technical Guide to the Role of the Pyrrolidine Scaffold in Organocatalysis

Abstract

The ascent of asymmetric organocatalysis as a third pillar of chemical synthesis, alongside metal catalysis and biocatalysis, has revolutionized the construction of chiral molecules. At the heart of this revolution lies the pyrrolidine ring, a five-membered saturated heterocycle that has proven to be a uniquely "privileged" scaffold.[1][2] Its deceptively simple structure belies a profound capacity to mediate a vast array of stereoselective transformations with remarkable efficiency and precision. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the fundamental principles, mechanistic intricacies, and practical applications of pyrrolidine-based organocatalysts. We will dissect the core activation modes—enamine and iminium ion catalysis—and examine their application in cornerstone reactions such as aldol, Michael, Mannich, and Diels-Alder reactions. Furthermore, this guide traces the evolution of catalyst design, from the foundational L-proline to sophisticated, second-generation systems, providing field-proven insights and detailed experimental protocols to empower the modern synthetic chemist.

Introduction: The Rise of Asymmetric Organocatalysis and the Privileged Pyrrolidine Scaffold

The field of asymmetric synthesis was long dominated by chiral metal complexes and enzymes. The paradigm shifted in the early 2000s with the rediscovery and popularization of small organic molecules as catalysts for enantioselective reactions.[3][4] This renaissance was sparked by seminal reports on the use of the simple amino acid L-proline and imidazolidinone derivatives for intermolecular aldol and Diels-Alder reactions, respectively.[3][4]

The story of pyrrolidine catalysis, however, began much earlier in the 1970s with the Hajos-Parrish-Eder-Sauer-Wiechert reaction, an intramolecular proline-catalyzed aldol cyclization used in steroid synthesis.[5][6] Though a landmark achievement, its broader potential remained largely untapped for decades. The modern explosion in organocatalysis revealed that the pyrrolidine motif is not just effective but exceptionally versatile. Its ubiquity in natural products, pharmaceuticals, and chiral ligands underscores its significance.[1]

The catalytic prowess of the pyrrolidine scaffold is rooted in the unique reactivity of its secondary amine. This functional group serves as a catalytic handle, reversibly reacting with carbonyl substrates to form two key reactive intermediates: the nucleophilic enamine and the electrophilic iminium ion . By operating through these transient species, pyrrolidine catalysts can activate otherwise unreactive substrates, orchestrating complex bond formations under a veil of high stereocontrol.

Core Mechanistic Principles: Enamine and Iminium Ion Catalysis

The dual modes of activation enabled by the pyrrolidine scaffold are the cornerstone of its broad utility. Understanding these catalytic cycles is critical to appreciating its role in synthesis.

Enamine Catalysis: Activating Carbonyl Donors

Enamine catalysis transforms a prochiral ketone or aldehyde (a carbonyl donor) into a more potent, chiral nucleophile. The mechanism, analogous to the function of Class I aldolase enzymes, proceeds through a well-defined catalytic cycle.[7][8]

Mechanism:

-

Enamine Formation: The secondary amine of the chiral pyrrolidine catalyst condenses with a carbonyl compound (e.g., a ketone) to form a transient iminium ion. Subsequent deprotonation at the α-carbon generates a chiral, electron-rich enamine intermediate.[9] This step effectively raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it more nucleophilic than its corresponding enol or enolate.

-

Nucleophilic Attack: The chiral enamine attacks an electrophile (e.g., an aldehyde). The inherent chirality of the pyrrolidine scaffold, often enhanced by bulky substituents, effectively shields one face of the enamine, dictating the trajectory of the electrophile's approach and thereby controlling the stereochemistry of the newly formed C-C bond.[10]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the functionalized product and regenerating the chiral pyrrolidine catalyst, which can then enter a new cycle.[8]

Caption: General catalytic cycle for enamine catalysis.

Iminium Ion Catalysis: Activating Carbonyl Acceptors

In contrast to enamine catalysis, iminium ion catalysis activates α,β-unsaturated carbonyl compounds (carbonyl acceptors), rendering them more susceptible to nucleophilic attack.[11]

Mechanism:

-